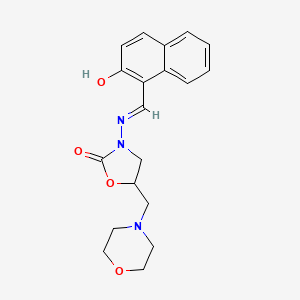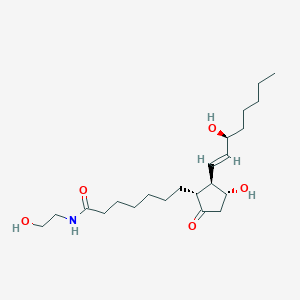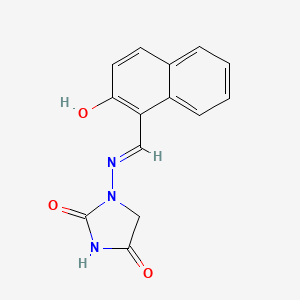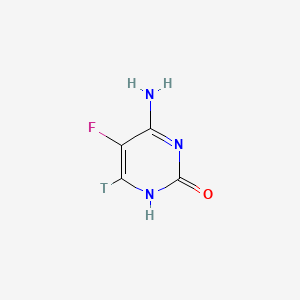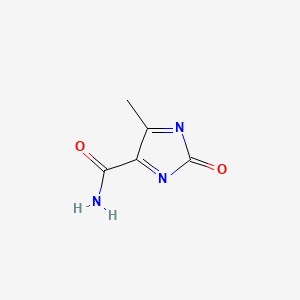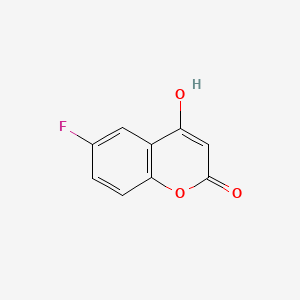
6-Fluor-4-hydroxycumarin
Übersicht
Beschreibung
6-Fluoro-4-hydroxycoumarin is a chemical compound with the molecular formula C9H5FO3 . It has an average mass of 180.133 Da and a monoisotopic mass of 180.022278 Da .
Synthesis Analysis
6-Fluoro-4-hydroxycoumarin undergoes direct sulfanylation with thiols in water to yield corresponding 4-sulfanylcoumarins . It may also be used to synthesize chromenopyridinones .Molecular Structure Analysis
The molecular structure of 6-Fluoro-4-hydroxycoumarin consists of 9 carbon atoms, 5 hydrogen atoms, 1 fluorine atom, and 3 oxygen atoms .Physical and Chemical Properties Analysis
6-Fluoro-4-hydroxycoumarin has a density of 1.5±0.1 g/cm3, a boiling point of 354.0±42.0 °C at 760 mmHg, and a flash point of 167.9±27.9 °C . It has a molar refractivity of 41.3±0.3 cm3, a polar surface area of 47 Å2, and a molar volume of 116.3±3.0 cm3 .Wissenschaftliche Forschungsanwendungen
Synthese von 4-Sulfanylcoumarinen
6-Fluor-4-hydroxycumarin unterliegt einer direkten Sulfanylierung mit Thiolen in Wasser, um die entsprechenden 4-Sulfanylcoumarine zu ergeben . Diese Reaktion ist im Bereich der organischen Chemie bedeutsam, da sie eine Methode zur Synthese von 4-Sulfanylcoumarinen liefert, die wichtige Zwischenprodukte in verschiedenen chemischen Reaktionen sind.
Synthese von Chromenopyridinonen
This compound kann zur Synthese von Chromenopyridinonen verwendet werden . Chromenopyridinone sind eine Klasse organischer Verbindungen, die aufgrund ihrer biologischen Aktivität für ihre potenziellen Anwendungen in der medizinischen Chemie untersucht wurden.
Fluoreszenzmarkierung von Biomolekülen
Cumarine, einschließlich this compound, spielen eine Schlüsselrolle bei der Fluoreszenzmarkierung von Biomolekülen . Dies ist besonders nützlich im Bereich der Biochemie, wo Fluoreszenzmarker verwendet werden, um die Bewegung von Biomolekülen in einem biologischen System zu visualisieren und zu verfolgen.
Metall-Ionen-Detektion
Cumarine werden auch bei der Detektion von Metallionen verwendet . Die Fähigkeit von Cumarinen, an bestimmte Metallionen zu binden und Fluoreszenz zu emittieren, macht sie in der analytischen Chemie zur Detektion und Quantifizierung dieser Ionen nützlich.
Mikroumgebungspolaritätsdetektion
Die Fluoreszenzeigenschaften von Cumarinen können verwendet werden, um die Polarität einer Mikroumgebung zu detektieren . Dies hat Anwendungen in der physikalischen Chemie und Materialwissenschaft, wo das Verständnis der Polarität einer Mikroumgebung Einblicke in die Eigenschaften von Materialien liefern kann.
pH-Detektion
Cumarine können zur Detektion von pH-Werten verwendet werden . Die Fluoreszenz von Cumarinen ändert sich mit dem pH-Wert, wodurch sie als pH-Indikatoren in verschiedenen Bereichen nützlich sind, darunter Umweltwissenschaften, Lebensmittelwissenschaften und Biochemie.
Wirkmechanismus
Target of Action
Coumarins, the class of compounds to which 6-fluoro-4-hydroxycoumarin belongs, are known to interact with various enzymes and receptors in the body .
Mode of Action
6-Fluoro-4-hydroxycoumarin undergoes direct sulfanylation with thiols in water to yield corresponding 4-sulfanylcoumarins . This reaction is likely to be facilitated by the presence of the fluorine atom at the 6th position, which may increase the electrophilicity of the coumarin nucleus, thereby promoting the sulfanylation reaction .
Biochemical Pathways
Coumarins are known to be involved in various biochemical pathways due to their diverse biological activities .
Pharmacokinetics
Coumarins are generally well absorbed from the gastrointestinal tract, widely distributed in the body, metabolized in the liver, and excreted in the urine .
Result of Action
The compound’s ability to undergo sulfanylation suggests that it may form covalent bonds with thiol-containing molecules, potentially altering their function .
Action Environment
The action of 6-Fluoro-4-hydroxycoumarin can be influenced by various environmental factors. For instance, the compound’s sulfanylation reaction occurs in water, suggesting that the reaction’s efficiency may be affected by the water’s pH, temperature, and ionic strength .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
6-Fluoro-4-hydroxycoumarin has been found to undergo direct sulfanylation with thiols in water to yield corresponding 4-sulfanylcoumarins This suggests that it can interact with enzymes, proteins, and other biomolecules in biochemical reactions
Molecular Mechanism
It has been found to interact with titanium oxide nanoparticles, revealing a mix of static and dynamic fluorescence quenching mechanisms . This suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Eigenschaften
IUPAC Name |
6-fluoro-4-hydroxychromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5FO3/c10-5-1-2-8-6(3-5)7(11)4-9(12)13-8/h1-4,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCOYNGQUPPGRNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=CC(=O)O2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1994-13-4 | |
| Record name | 6-Fluoro-4-hydroxycoumarin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1994-13-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Fluoro-4-hydroxycoumarin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Q1: What is the primary mechanism of action of 6-fluoro-4-hydroxycoumarin derivatives as anticoagulants?
A1: While the provided research abstract does not delve into the specific mechanism of action, 6-fluoro-4-hydroxycoumarin belongs to the coumarin family. Coumarin derivatives are known to exert their anticoagulant effect by inhibiting the enzyme Vitamin K epoxide reductase (VKOR). [] VKOR is crucial for the regeneration of vitamin K, a cofactor essential for the synthesis of various clotting factors in the liver. By inhibiting VKOR, these compounds disrupt the coagulation cascade and exert an anticoagulant effect.
Q2: Does the addition of a fluorine atom at the 6th position of 4-hydroxycoumarin impact its anticoagulant activity?
A2: While the abstract doesn't provide specific details on the structure-activity relationship, the study's title mentioning "newly synthetized 6-fluoro-4-hydroxycoumarin derivatives" suggests that the fluorine atom plays a role in modulating the compound's activity. [] Further research exploring the structure-activity relationship would be needed to determine the precise impact of the fluorine substitution on anticoagulation potency and other pharmacological properties.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[(1S,2S)-2-aminocyclohexyl]-Carbamic Acid Phenylmethyl Ester](/img/structure/B592502.png)
![4-[2-[[(1,1-Dimethylethoxy)carbonyl]methylamino]ethoxy]benzenepropanoic Acid Methyl Ester](/img/structure/B592504.png)
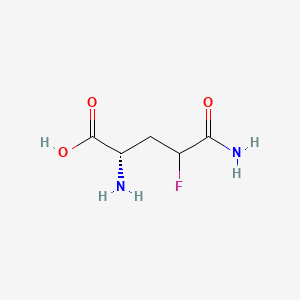

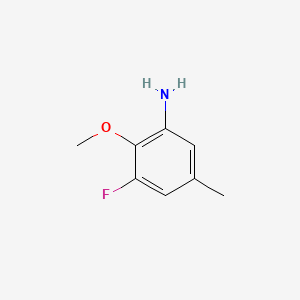

![triazanium;[[[(2R,3S,4R,5R)-5-(4-amino-2-oxo(214C)pyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B592514.png)
